INU-152

Kinase Inhibition Pan-RAF IC50

INU-152 is a furan-3-sulfonamide pan-RAF inhibitor with type IIB binding, overcoming paradoxical MAPK activation of first-gen BRAF inhibitors. Potently inhibits BRAF V600E, BRAF WT, and CRAF without RAF dimerization induction. Essential tool for BRAFi-resistance studies, CRISPR/Cas9 synthetic lethal screens in RAS-mutant models, and in vivo xenograft benchmarking. Non-substitutable: furan-3-sulfonamide moiety confers ~1000x potency advantage over analogs.

Molecular Formula C20H13F2N7O3S
Molecular Weight 469.4 g/mol
CAS No. 1380228-30-7
Cat. No. B608111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINU-152
CAS1380228-30-7
SynonymsINU-152;  INU 152;  INU152.
Molecular FormulaC20H13F2N7O3S
Molecular Weight469.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H13F2N7O3S/c21-13-3-4-14(29-33(30,31)11-5-7-32-8-11)15(22)17(13)28-19-12(2-1-6-23-19)16-18-20(26-9-24-16)27-10-25-18/h1-10,29H,(H,23,28)(H,24,25,26,27)
InChIKeyACIXGVIVJZJKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INU-152 (CAS 1380228-30-7): A Selective, Type IIB Pan-RAF Inhibitor for Preclinical Oncology Research Procurement


The compound N-(2,4-difluoro-3-{[3-(9H-purin-6-yl)pyridin-2-yl]amino}phenyl)furan-3-sulfonamide (CAS: 1380228-30-7), commonly referred to as INU-152, is a small molecule pan-RAF kinase inhibitor with type IIB binding characteristics [1][2]. It belongs to the N-(2,6-difluorophenyl)-3-(9H-purin-6-yl)pyridine-2-amine derivative class, designed via structure-based drug design to target the ATP-binding pocket of RAF kinases. The compound demonstrates potent inhibitory activity against BRAF V600E, BRAF wild-type (WT), and CRAF, and exhibits anti-tumor efficacy in BRAF-mutant preclinical models [3]. Its furan-3-sulfonamide moiety is a critical determinant of its enhanced potency and selectivity profile compared to alkyl or other heterocyclic analogs [1].

Why INU-152 (CAS 1380228-30-7) Cannot Be Replaced by First-Generation BRAF Inhibitors or Other Pan-RAF Analogs


Generic substitution fails because INU-152 was designed to overcome the limitations of earlier RAF inhibitors. First-generation drugs like vemurafenib (PLX4032) are potent against BRAF V600E but paradoxically activate the MAPK pathway in RAS-mutant or BRAF-WT cells by inducing RAF dimerization, a major driver of acquired resistance and secondary malignancies [1]. In contrast, INU-152 exhibits type IIB binding, which potently inhibits all RAF isoforms (BRAF V600E, BRAF WT, and CRAF) without triggering paradoxical activation [2][3]. Within its own chemical series, simple alkyl sulfonamide derivatives (e.g., n-propyl analog 3a) demonstrate significantly weaker anti-proliferative activity [4]. The specific furan-3-sulfonamide moiety of INU-152 is not an interchangeable component; its replacement with other five-membered heterocycles results in up to a 1000-fold loss in potency [4]. Therefore, substituting INU-152 with a close analog or an older clinical agent compromises both target coverage and safety profile in experimental models.

Quantitative Differentiation of INU-152 (CAS 1380228-30-7) Versus Key Comparators in RAF Kinase and Cellular Assays


INU-152 Exhibits Single-Digit Nanomolar Potency Against All Three RAF Isoforms

INU-152 (compound 4b) was evaluated against a panel of RAF kinases. It demonstrated highly potent, equipotent inhibition of BRAF V600E, BRAF WT, and CRAF with IC50 values of 2 nM, 2 nM, and 1 nM, respectively [1]. This is a key differentiation from first-generation BRAF inhibitors like vemurafenib (PLX4032), which primarily target BRAF V600E and exhibit weak or no activity against CRAF, leading to paradoxical pathway activation [2].

Kinase Inhibition Pan-RAF IC50 BRAF V600E CRAF

INU-152 Achieves a 12.8-Fold Improvement in Cellular Anti-Proliferative Activity Against BRAF V600E Mutant Cells Compared to Vemurafenib

In a head-to-head comparison using the BRAF V600E mutant melanoma cell line A375P, INU-152 (compound 4b) exhibited a GI50 of 7 nM [1]. The reference compound, vemurafenib (PLX4032), demonstrated a GI50 of 90 nM in the same assay [1]. This represents a 12.8-fold increase in anti-proliferative potency for INU-152 over the clinically approved comparator.

Anti-proliferative GI50 A375P Melanoma Vemurafenib

Furan-3-Sulfonamide Moiety Provides a >18-Fold Potency Advantage Over an n-Propyl Sulfonamide Analog in Cellular Assays

Within the same chemical series, the n-propyl sulfonamide analog (compound 3a) exhibited a GI50 of 130 nM against A375P cells [1]. Replacement of the n-propyl group with a furan-3-sulfonamide moiety (resulting in INU-152, compound 4b) improved the GI50 to 7 nM [1]. This represents an 18.6-fold enhancement in potency, confirming the critical role of the furan ring in optimizing target engagement and cellular efficacy.

Structure-Activity Relationship SAR GI50 A375P Furan

INU-152 Demonstrates High Kinase Selectivity, Inhibiting Only 2 of 29 Off-Target Kinases by >50% at 10 µM

To assess the selectivity of INU-152, it was screened against a panel of 29 diverse protein kinases at a concentration of 10 µM. The compound showed weak inhibition across the panel, with only two kinases (FLT3 and c-Kit) exhibiting inhibition greater than 50% (specifically, 47% and 43% inhibition, respectively) [1]. The remaining 27 kinases, including key signaling nodes like AKT1, EGFR, and JAK2, were inhibited by less than 40% [1]. This profile is consistent with a selective type IIB pan-RAF inhibitor and minimizes the risk of confounding phenotypes due to polypharmacology.

Kinase Selectivity Off-target Profiling Specificity

Recommended Preclinical and Discovery Applications for INU-152 (CAS 1380228-30-7) Based on Quantitative Evidence


Investigating Resistance Mechanisms to BRAF V600E Inhibition

INU-152 is ideally suited for studies exploring acquired resistance to first-generation BRAF inhibitors. Because it potently inhibits all RAF isoforms (BRAF V600E, BRAF WT, and CRAF) [1], it can be used as a tool compound to determine whether resistance in a given model is driven by RAF isoform switching, dimerization, or upstream pathway activation. Its 12.8-fold greater potency against A375P cells compared to vemurafenib [2] provides a wide experimental window for establishing dose-response relationships and identifying synergistic drug combinations.

Functional Genomics and CRISPR/Cas9 Synthetic Lethality Screens in RAS-Mutant Cancers

Unlike vemurafenib, which paradoxically activates the MAPK pathway in RAS-mutant cells, INU-152 maintains pathway suppression [3]. This unique property makes INU-152 an optimal chemical probe for negative selection screens (e.g., CRISPR/Cas9, RNAi) designed to identify synthetic lethal partners in KRAS or NRAS mutant cancer cell lines. The compound's high kinase selectivity [4] minimizes off-target effects that could otherwise confound the identification of true genetic dependencies.

In Vivo Preclinical Efficacy and Pharmacodynamic Studies in BRAF V600E Xenograft Models

INU-152 has demonstrated significant anti-tumor activity in human melanoma and colorectal cancer xenograft models bearing the BRAF V600E mutation [5]. Its robust in vivo efficacy, coupled with a favorable pharmacokinetic profile [5], supports its use as a benchmark pan-RAF inhibitor for preclinical efficacy studies. Researchers can use INU-152 to establish proof-of-concept for new therapeutic strategies, compare the efficacy of novel drug candidates, or validate pharmacodynamic biomarkers of MAPK pathway inhibition.

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